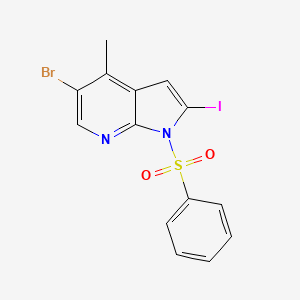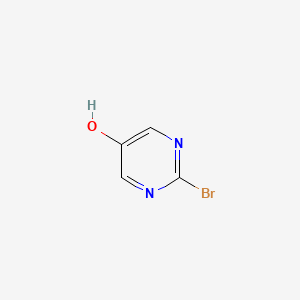
2-溴嘧啶-5-醇
描述
“2-Bromopyrimidin-5-ol” is a reactive chemical that can be used as an additive in plastics . It is also mesomorphic and polarizing, which means it can change from being liquid to solid at different temperatures .
Synthesis Analysis
Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied . 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis
The molecular formula of “2-Bromopyrimidin-5-ol” is C4H3BrN2O . It has an average mass of 174.983 Da and a monoisotopic mass of 173.942871 Da .Chemical Reactions Analysis
The method to synthesize “2-Bromopyrimidin-5-ol” involves using 3-cyano-2-hydroxy-4-bromopyran as a raw material and obtaining the target product through a series of chemical reactions .科学研究应用
Palladium-Catalyzed C-C Coupling : Verbitskiy et al. (2013) investigated the reaction of 5-Bromopyrimidine with bithiophene and its analogues, resulting in 5-(het)aryl substituted pyrimidines due to palladium-catalyzed aryl–aryl C–C coupling. This process is significant in organic synthesis for creating complex molecular structures (Verbitskiy et al., 2013).
Photoabsorption Studies : Mendes et al. (2021) reported absolute photoabsorption cross sections for gas-phase 2- and 5-bromopyrimidine. The cross sections of both bromopyrimidines varied at different energies, contributing to our understanding of their photophysical properties, which is crucial in fields like photodynamic therapy and material science (Mendes et al., 2021).
Synthesis of 5-Hydroxypyrimidines : Medina et al. (2006) developed a mild and general method to convert 5-Bromopyrimidines to 5-hydroxypyrimidines, which are important intermediates in pharmaceutical synthesis (Medina et al., 2006).
Antiviral Properties : Bobek et al. (1987) synthesized 5-(2,2-Difluorovinyl)uracil from 2,4-dimethoxy-5-bromopyrimidine and found it to be active against herpes simplex virus type 1 (HSV-1) infection. This illustrates the potential of bromopyrimidines in antiviral drug development (Bobek et al., 1987).
Antiretroviral Activity : Hocková et al. (2003) prepared 2,4-diamino-6-hydroxypyrimidines substituted in position 5 by various groups, demonstrating inhibitory activity against retrovirus replication in cell culture. This highlights the role of bromopyrimidines in antiretroviral therapy (Hocková et al., 2003).
Synthesis of CK2 Inhibitors : Regan et al. (2012) reported the synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction, utilizing 5-halopyrimidines. These compounds, such as CX-5011, are important in the development of cancer therapeutics (Regan et al., 2012).
Palladium-Catalysed Cross-Coupling Reactions : Goodby et al. (1996) described the synthesis of 5-bromo-2-iodopyrimidine and its use in palladium-catalysed cross-coupling reactions for synthesizing various substituted pyrimidine compounds, crucial in pharmaceutical chemistry (Goodby et al., 1996).
Photophysical Properties for Organic Electronics : Verbitskiy et al. (2014) advanced a synthetic route to dithienoquinazoline systems starting from 5-bromopyrimidine. The optical properties of these compounds indicate their potential in organic electronic applications (Verbitskiy et al., 2014).
Radiosensitization in Cancer Therapy : Kinsella (1992) discussed the use of halopyrimidines as S-phase-specific radiosensitizers in cancer therapy. Halopyrimidines like 5-bromopyrimidine can significantly enhance the effect of radiation therapy in treating tumors (Kinsella, 1992).
Synthesis of Antitubercular Compounds : Verbitskiy et al. (2016) synthesized various 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines from 5-bromopyrimidine, showing promising activity against Mycobacterium tuberculosis and other bacterial strains, underlining the role of bromopyrimidines in antimicrobial therapy (Verbitskiy et al., 2016).
安全和危害
“2-Bromopyrimidin-5-ol” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if in contact with skin .
属性
IUPAC Name |
2-bromopyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUDDDWGZQPDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676936 | |
| Record name | 2-Bromopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyrimidin-5-ol | |
CAS RN |
1240621-87-7 | |
| Record name | 2-Bromopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



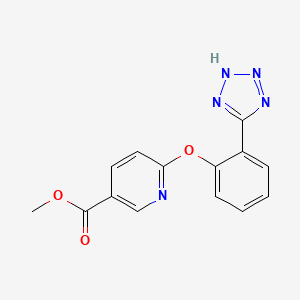


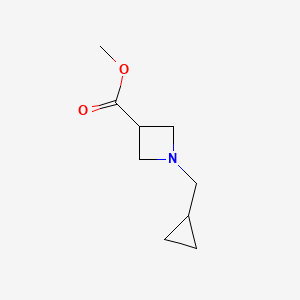

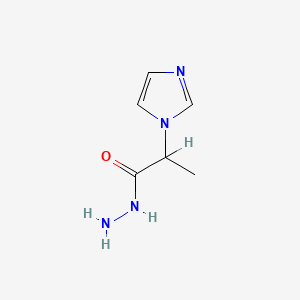
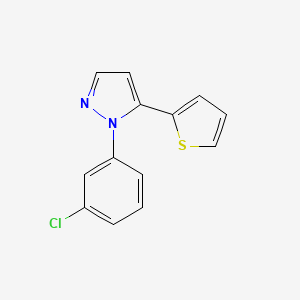
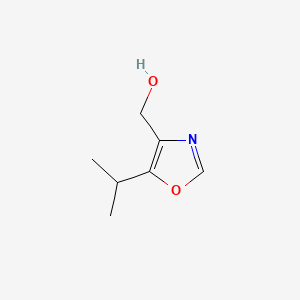
![7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B596125.png)

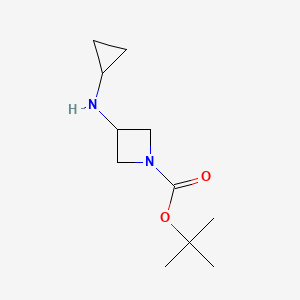

![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)
